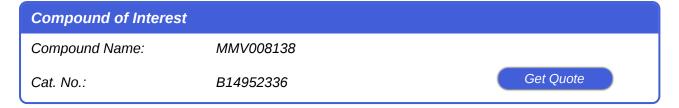


# The Discovery and Development of MMV008138: A Novel Antimalarial Targeting the MEP Pathway

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Malaria remains a significant global health challenge, exacerbated by the continuous emergence of drug-resistant parasite strains. This necessitates the discovery and development of novel antimalarial agents with new mechanisms of action. This technical guide details the discovery and history of MMV008138, a promising antimalarial compound identified from the Medicines for Malaria Venture (MMV) Malaria Box. MMV008138 is a potent inhibitor of the Plasmodium falciparum 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), a key enzyme in the methylerythritol phosphate (MEP) pathway. This pathway is essential for the synthesis of isoprenoid precursors in the parasite but is absent in humans, making it an attractive drug target. This document provides a comprehensive overview of the compound's discovery, mechanism of action, structure-activity relationships, and key experimental data and protocols.

## **Discovery from the Malaria Box**

MMV008138 was identified through a phenotypic screening of the Malaria Box, a collection of 400 diverse drug-like compounds with confirmed activity against the asexual blood stages of Plasmodium falciparum.[1] The screening aimed to identify compounds with novel mechanisms of action. A key feature of the screening process was the use of isopentenyl pyrophosphate (IPP) supplementation to rescue parasites from drug treatment.[2] This approach specifically identifies compounds that target the apicoplast, a non-photosynthetic plastid in Plasmodium



that houses the MEP pathway for isoprenoid biosynthesis.[3][4] **MMV008138** was one of the few compounds whose inhibitory effect on parasite growth was reversed by the addition of IPP, strongly suggesting that its target was within the MEP pathway.[2]

# **Mechanism of Action: Targeting PflspD**

Subsequent studies confirmed that MMV008138 targets the MEP pathway. However, unlike the known MEP pathway inhibitor fosmidomycin, which targets IspC (DXR), MMV008138 was found to be effective against fosmidomycin-resistant parasites, indicating a different molecular target.[2] Further research definitively identified the target of MMV008138 as 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), the third enzyme in the MEP pathway.[3][5][6] IspD catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP) to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate.[4] Genetic and chemical validation studies have confirmed that PfIspD is the sole intracellular target of MMV008138 and is essential for parasite survival, making it a druggable antimalarial target.[6][7]

The MEP pathway is an attractive target for antimalarial drug development because it is essential for the parasite and absent in humans, who utilize the mevalonate pathway for isoprenoid biosynthesis.[2][4] This provides a therapeutic window for selective toxicity against the parasite.

# Structure-Activity Relationship (SAR) and Stereochemistry

The antimalarial activity of MMV008138 is highly dependent on its stereochemistry. The compound, a tetrahydro- $\beta$ -carboline derivative, has two stereocenters. Synthesis and testing of all four possible stereoisomers revealed that the biological activity resides almost exclusively in the (1R,3S)-stereoisomer.[2][8]

Extensive SAR studies have been conducted to optimize the potency and pharmacokinetic properties of **MMV008138**. Key findings include:

• D-ring Substitution: 2',4'-disubstitution on the D-ring with electron-withdrawing groups is crucial for potent activity.[2][3]



- C3-Carboxylic Acid: The carboxylic acid at the C3 position is essential for activity, with limited tolerance for modification. The methylamide derivative showed slightly improved potency.[2]
   [9]
- Benzo-ring (A-ring) Modification: Modifications to the benzo-ring were generally poorly tolerated, with only a few fluoro-substituted analogs retaining activity.[10][11]

## **Quantitative Data**

The following tables summarize the key quantitative data for MMV008138 and its analogs.

Table 1: In Vitro Antiplasmodial Activity and PfIspD Inhibition of MMV008138 and Key Analogs

Compound	Stereoisomer	P. falciparum (Dd2) Growth Inhibition IC50 (nM)[2][3]	Recombinant PflspD Inhibition IC50 (nM)[3]
MMV008138	(1R,3S)	250 ± 50	44 ± 15
ent-MMV008138	(1S,3R)	>10,000	Not Determined
cis-isomer	(1S,3S)	3,000	Not Determined
ent-cis-isomer	(1R,3R)	>10,000	Not Determined
Unsubstituted D-ring analog	(1R,3S)	>10,000	Not Determined
2',4'-dimethyl D-ring analog	(1R,3S)	>10,000	Not Determined
Fosmidomycin	-	-	~4% inhibition at 10 μΜ

Table 2: In Vitro Metabolic Stability of MMV008138 and an Analog



Compound	System	Half-life (t1/2, min)[10]
MMV008138 (1)	Mouse Liver Microsomes	~10
7-fluoro analog (20c)	Mouse Liver Microsomes	214

# Experimental Protocols Plasmodium falciparum Growth Inhibition Assay

This protocol is adapted from standard methods used to assess the in vitro activity of antimalarial compounds.[2][12]

- Parasite Culture:P. falciparum strains (e.g., Dd2, a multidrug-resistant strain) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium is RPMI 1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% human serum or 0.5% Albumax II.
- Synchronization: Parasite cultures are synchronized at the ring stage by treatment with 5% D-sorbitol.
- Assay Setup: Serial dilutions of the test compounds are prepared in 96-well microtiter plates.
   A suspension of synchronized ring-stage parasites (e.g., 0.5% parasitemia, 2% hematocrit) is added to each well.
- Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.
- Growth Measurement: Parasite growth is quantified using a DNA-intercalating dye such as DAPI or by measuring the activity of parasite-specific lactate dehydrogenase (pLDH).
   Fluorescence or absorbance is measured using a plate reader.
- Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the
  percentage of growth inhibition against the log of the compound concentration and fitting the
  data to a sigmoidal dose-response curve.

### **Recombinant PfIspD Enzyme Inhibition Assay**



This protocol describes a method for measuring the direct inhibition of the PfIspD enzyme.[3]

- Recombinant Enzyme Expression and Purification: The gene encoding P. falciparum IspD is cloned into an expression vector and expressed in E. coli. The recombinant protein is then purified using affinity chromatography.
- Assay Buffer: The assay is typically performed in a buffer such as 100 mM Tris-HCl (pH 7.4) containing 1.6 mM MgCl2.
- Assay Procedure:
  - $\circ$  Test compounds at various concentrations are pre-incubated with the substrates, 60  $\mu$ M CTP and 60  $\mu$ M MEP, for 10 minutes in a 96-well plate.
  - The reaction is initiated by the addition of 60 nM recombinant PfIspD.
  - The reaction is allowed to proceed for a defined period at 37°C.
  - The production of pyrophosphate, a product of the reaction, is measured using a commercially available detection kit (e.g., a coupled enzymatic assay that results in a fluorescent or colorimetric signal).
- Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the log of the inhibitor concentration.

### In Vitro Metabolic Stability Assay in Liver Microsomes

This protocol provides a general method for assessing the metabolic stability of compounds. [10]

- Incubation Mixture: The test compound (e.g., 1 μM) is incubated with pooled liver microsomes (e.g., from mouse or human) in a phosphate buffer (pH 7.4).
- Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.
- Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).



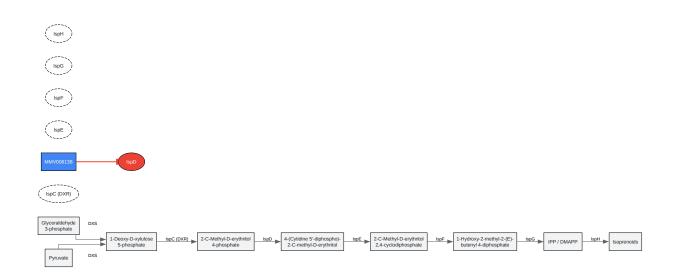




- Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
- Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of the parent compound remaining.
- Data Analysis: The natural logarithm of the percentage of the parent compound remaining is
  plotted against time. The slope of the linear regression gives the elimination rate constant
  (k). The half-life (t1/2) is calculated as 0.693/k.

# Visualizations Signaling Pathway



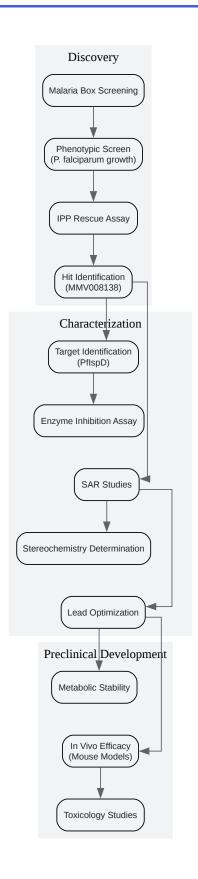


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Figure 1: The MEP pathway and the target of **MMV008138**.

# **Experimental Workflow**





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Figure 2: Discovery and development workflow for MMV008138.



### Conclusion

**MMV008138** represents a significant advance in the search for new antimalarial drugs. Its novel mechanism of action, targeting the essential and parasite-specific MEP pathway, offers a promising strategy to combat drug-resistant malaria. The detailed understanding of its target, mechanism, and structure-activity relationships provides a solid foundation for the further development of this compound or its analogs as next-generation antimalarials. The experimental protocols and data presented in this guide are intended to facilitate further research in this important area of drug discovery.

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